molecular formula C9H10FNO4S B2735658 ((3-Fluorophenyl)sulfonyl)alanine CAS No. 1160933-45-8

((3-Fluorophenyl)sulfonyl)alanine

Cat. No. B2735658
CAS RN: 1160933-45-8
M. Wt: 247.24
InChI Key: IWFOGWMBJILJCB-UHFFFAOYSA-N
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Description

((3-Fluorophenyl)sulfonyl)alanine is a compound with the CAS Number: 1160933-45-8 . It has a molecular weight of 247.25 and is a solid in its physical form .


Synthesis Analysis

While specific synthesis methods for ((3-Fluorophenyl)sulfonyl)alanine were not found, sulfonyl fluorides, a related class of compounds, have been synthesized using direct fluorosulfonylation with fluorosulfonyl radicals . This method has been described as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The IUPAC name for ((3-Fluorophenyl)sulfonyl)alanine is N-[(3-fluorophenyl)sulfonyl]alanine . The InChI code for this compound is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

((3-Fluorophenyl)sulfonyl)alanine is a solid compound . It has a molecular weight of 247.25 . The compound’s IUPAC name is N-[(3-fluorophenyl)sulfonyl]alanine , and its InChI code is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) .

Scientific Research Applications

Stereoselective Synthesis and Antibacterial Applications

(Bravo et al., 1997) reported the stereoselective synthesis of 3-fluoro-D-alanine, an antibacterial compound, through chiral sulfoxide chemistry. This research illustrates the potential of ((3-Fluorophenyl)sulfonyl)alanine derivatives in developing novel antibacterial agents.

Enzyme Inhibition and Biochemical Applications

(Brynes et al., 1978) explored substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, including derivatives of ((3-Fluorophenyl)sulfonyl)alanine, as inhibitors of L-asparagine synthetase. This study opens avenues for the use of such compounds in therapeutic interventions.

(McCune et al., 2017) described the synthesis of quaternary α-(1'-fluoro)vinyl amino acids, potentially inactivating PLP enzymes, through reactions involving β,β-difluorovinyl phenyl sulfone. This highlights the utility of ((3-Fluorophenyl)sulfonyl)alanine in creating enzyme inhibitors.

Biophysical and Chemical Biology Research

(Yoshinari et al., 2011) focused on the preparation of 3-amino-2-fluoro carboxylic acid derivatives for incorporation into peptides, demonstrating the role of ((3-Fluorophenyl)sulfonyl)alanine in advancing peptide-based research.

(Clare et al., 2001) synthesized a series of sulfonyl amino acyl hydroxamates as bacterial collagenase inhibitors, showcasing the compound's potential in developing protease inhibitors.

(Liu et al., 2021) introduced a genetically encoded fluorosulfonyloxybenzoyl-L-lysine for expansive covalent bonding of proteins, highlighting the application of ((3-Fluorophenyl)sulfonyl)alanine derivatives in protein engineering and biotherapeutics.

Future Directions

While specific future directions for ((3-Fluorophenyl)sulfonyl)alanine were not found, there is ongoing research into the use of sulfonyl fluorides, a related class of compounds. Sulfonyl fluorides are being explored for their potential in catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .

properties

IUPAC Name

2-[(3-fluorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFOGWMBJILJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3-Fluorophenyl)sulfonyl)alanine

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